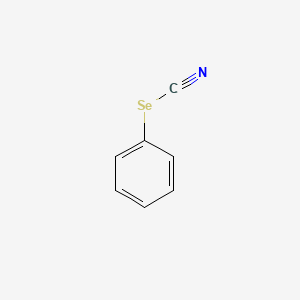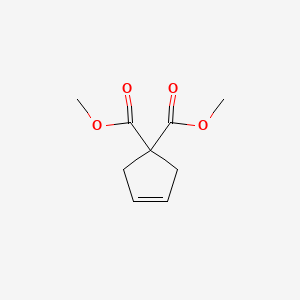
Phenyl selenocyanate
Overview
Description
Phenylselenocyanate is an organic compound that contains the selenocyanate functional group (R-SeCN), where R represents an organic group . It is known for its nucleophilic properties, and its reactivity can be influenced by the nature of the organic substituent .
Synthesis Analysis
Phenylselenocyanate can be synthesized through the reaction of Phenylselenol (PhSeH) with Cyanogen Bromide (BrCN). This reaction involves the oxidation of phenylselenol to form phenylselenocyanate .Molecular Structure Analysis
The general structure of an organic selenocyanate is R-SeCN, where R can be an alkyl, aryl, or other organic group . In the case of Phenylselenocyanate, R is a phenyl group .Chemical Reactions Analysis
Phenylselenocyanate has been utilized as a reagent in various oxidative transformations in organic synthesis. One notable application is its use in the conversion of alcohols to carbonyl compounds .Physical and Chemical Properties Analysis
Phenylselenocyanate is a clear orange liquid . It is miscible with organic solvents, terahydro furan, dichloromethane, and acetonitrile . It has a boiling point of 116-117 °C/12 mmHg (lit.), a density of 1.484 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.603 (lit.) .Scientific Research Applications
Synthesis of Novel Compounds
Phenylselenocyanate has been utilized in the synthesis of new chemical compounds. For instance, a study by Özkan et al. (2007) demonstrated the use of phenylselenocyanate and its derivatives in synthesizing 5-aryl-1H-tetrazoles. These compounds represent a new series of phenylselanyl-1H-tetrazoles, showcasing the versatility of phenylselenocyanate in creating novel chemical structures (Özkan et al., 2007).
Anticancer Activity
Research by Sharma et al. (2008) explored the synthesis and anticancer activity of phenylalkyl isoselenocyanates, which are selenium analogues of naturally occurring isothiocyanates. Their study found that these compounds showed promise as cytotoxic and antitumor agents, with IC50 values generally lower than their corresponding isothiocyanate analogues. This indicates the potential of phenylselenocyanate derivatives in cancer treatment (Sharma et al., 2008).
Plant Stress Response
A study by Sharma et al. (2019) discussed the role of phenolic compounds, including those derived from phenylselenocyanate, in plants under abiotic stress. These compounds are crucial in helping plants cope with environmental stresses by scavenging harmful reactive oxygen species (Sharma et al., 2019).
Improved Performance of Li-ion Batteries
Zhang (2006) investigated the use of aromatic isocyanates, including phenyl isocyanate, for enhancing the performance of lithium-ion batteries. The study found that these compounds could effectively reduce initial irreversible capacities in the solid electrolyte interface of batteries, indicating the utility of phenylselenocyanate in battery technology (Zhang, 2006).
Mechanism of Action
Target of Action
Phenyl selenocyanate has been found to affect various cellular and metabolic targets . It has shown promising results in inhibiting the growth of human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines . The primary targets of this compound are these cancer cells where it exhibits its chemopreventive and anticancer activity .
Mode of Action
It is known that the compound interacts with its targets, leading to antiproliferative or cytotoxic activity . This means that this compound can inhibit the growth of cancer cells or even kill them .
Biochemical Pathways
This compound affects the biochemical pathways related to the reactive oxygen species (ROS) and the reactive nitrogen species (RNS) . These species are involved in key cellular processes, and their elimination is crucial for maintaining cellular health .
Result of Action
The result of this compound’s action is the inhibition of growth in certain types of cancer cells . Specifically, it has been found to work as a chemopreventive agent and inhibit the growth of human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Phenylselenocyanate plays a significant role in biochemical reactions, particularly as a selenenylation agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, phenylselenocyanate can act as a nucleophile, reacting with different substrates and facilitating the formation of new chemical bonds. It is also known to behave like a Lewis acid, which helps in the formation of new chemical bonds between molecules . Additionally, phenylselenocyanate has been utilized in the synthesis of organoselenium compounds, which have potential biological activities, including antioxidant and anticancer properties .
Cellular Effects
Phenylselenocyanate has been investigated for its effects on various types of cells and cellular processes. Studies suggest that organoselenium compounds, including phenylselenocyanate, may exhibit cytotoxic effects on cancer cells and possess chemopreventive properties . The exact mechanisms of their action are complex and can involve interactions with cellular redox systems and induction of apoptosis . Phenylselenocyanate can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of phenylselenocyanate involves its interactions with biomolecules at the molecular level. Phenylselenocyanate can act as a nucleophile, participating in substitution reactions and playing a role in the synthesis of organoselenium compounds . It can also facilitate oxidative transformations, such as the conversion of alcohols to carbonyl compounds . The exact mechanisms of its action are complex and can involve interactions with cellular redox systems and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylselenocyanate can change over time. Phenylselenocyanate is known for its stability and can be stored at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Phenylselenocyanate has demonstrated its catalytic prowess in various reactions, contributing to the synthesis of diverse compounds . Its attributes as a Lewis acid and nucleophile further enhance its potential for facilitating chemical transformations and engaging in reactions with various substrates .
Dosage Effects in Animal Models
The effects of phenylselenocyanate can vary with different dosages in animal models. While selenium is an essential element at low concentrations, higher levels can be toxic . The toxicity of phenylselenocyanate depends on factors such as the specific compound, its concentration, and the exposure duration . In animal models, phenylselenocyanate has been shown to exhibit cytotoxic effects at high doses, which can lead to adverse effects on cellular function and overall health .
Metabolic Pathways
Phenylselenocyanate is involved in various metabolic pathways, including those related to the synthesis of organoselenium compounds . It interacts with enzymes and cofactors, facilitating the formation of new chemical bonds and contributing to the synthesis of diverse compounds . The metabolic pathways involving phenylselenocyanate can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Phenylselenocyanate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of phenylselenocyanate within cells and tissues can influence its activity and function, contributing to its potential therapeutic applications .
Subcellular Localization
The subcellular localization of phenylselenocyanate can affect its activity and function. Phenylselenocyanate can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical properties .
Properties
IUPAC Name |
phenyl selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWRXQVQYOJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339311 | |
| Record name | Phenyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-79-5 | |
| Record name | Phenyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2179-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)


